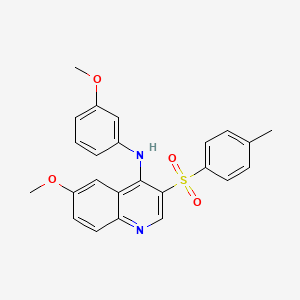

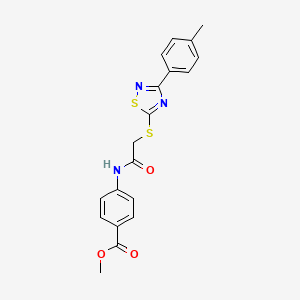

![molecular formula C20H21N3O2S B2487271 4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-67-8](/img/structure/B2487271.png)

4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to "4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" typically involves multi-step reactions starting from suitable precursors like benzamides and thiadiazoles. For example, a related synthesis approach involves the condensation of 2-amino 5-H[1,3,4]thiadiazol with aromatic aldehydes and acetamide, facilitated by catalysts such as benzene sulphonamide dibromide (Moradivalikboni et al., 2014).

Molecular Structure Analysis

The molecular structure of similar benzamides has been elucidated using X-ray crystallography, revealing significant insights into their conformational preferences and modes of supramolecular aggregation. For instance, studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have shown that the fused six-membered ring adopts a half-chair conformation, demonstrating the importance of molecular geometry in determining the physical and chemical properties of these compounds (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and related compounds involves interactions with various reagents and conditions, leading to diverse chemical transformations. These reactions are crucial for the synthesis of novel derivatives with potential biological activities. For example, Schiff base formation involving thiadiazole scaffolds and benzamide groups under specific conditions has been reported, highlighting the versatility of these compounds in chemical synthesis (Tiwari et al., 2017).

科学的研究の応用

Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, including variations with a thiadiazole moiety, have shown promising properties as photosensitizers in photodynamic therapy, with high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

- Research by Jafar et al. (2017) synthesized derivatives containing a methoxy and thiadiazole group to investigate their antifungal effects against Aspergillus terreus and Aspergillus niger. The study found that some derivatives had a significant antifungal effect, particularly against Aspergillus terreus, highlighting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Nematicidal Activity

- Liu, Wang, Zhou, and Gan (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. Among these, certain compounds demonstrated significant nematicidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

特性

IUPAC Name |

4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-11-10-12(2)14(4)17(13(11)3)19-22-23-20(26-19)21-18(24)15-6-8-16(25-5)9-7-15/h6-10H,1-5H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBXDKSTRZLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)

![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)